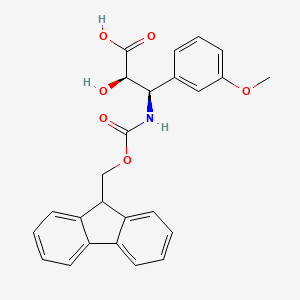

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid

Übersicht

Beschreibung

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 433.15253745 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known by its various synonyms including N-Fmoc-(2R,3R)-3-amino-3-(3-methoxyphenyl)-2-hydroxypropionic acid, is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C25H23NO5

- Molecular Weight : 417.45 g/mol

- CAS Number : 206060-40-4

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its lipophilicity, facilitating membrane permeability and potential interactions with cellular receptors.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Receptor Binding : The methoxyphenyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.

Antimicrobial Activity

Research has indicated that derivatives of amino acids similar to this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against a range of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity .

Antitumor Activity

There is emerging evidence supporting the antitumor potential of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and lung cancer cell lines.

Case Studies

- Study on Antimicrobial Effects :

-

Antitumor Activity Assessment :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells treated with varying concentrations of the compound were analyzed for viability using MTT assays.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 25 µM.

- Implications : These findings indicate promising antitumor activity and warrant further investigation into its mechanisms .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO5 |

| Molecular Weight | 417.45 g/mol |

| CAS Number | 206060-40-4 |

| Antimicrobial MIC | 32 µg/mL |

| Antitumor IC50 | 25 µM |

Analyse Chemischer Reaktionen

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines to form amides, a critical step in solid-phase peptide synthesis (SPPS). This reaction is typically mediated by activating agents such as T3P (propylphosphonic anhydride) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases like pyridine or DIPEA (diisopropylethylamine) .

Example Protocol

| Reagent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| T3P + pyridine | 0°C | 2.5 h | 85% | |

| HATU + DIPEA | 0°C | 30 min | 89% |

Deprotection of Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under basic conditions, enabling sequential peptide elongation. Diethylamine (DEA) or piperidine in polar aprotic solvents (e.g., acetonitrile) are commonly used .

Key Observations

Esterification and Hydrolysis

The carboxylic acid can be esterified using alcohols under acidic or coupling conditions. Conversely, ester derivatives are hydrolyzed back to the acid in aqueous basic or acidic media.

Esterification Example

-

Reagents : tert-Butanol, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

-

Yield : 70–75% for tert-butyl ester formation.

Oxidation of Hydroxyl Group

The β-hydroxy group can be oxidized to a ketone using mild oxidizing agents like Dess-Martin periodinane or IBX (2-iodoxybenzoic acid), though this reaction is highly dependent on steric and electronic factors .

Experimental Data

Stereochemical Integrity in Reactions

The (2R,3R) configuration is preserved under standard coupling and deprotection conditions due to the rigidity of the fluorene backbone and the absence of racemization-prone intermediates .

Key Studies

-

Chiral HPLC Analysis : >99% retention of configuration post-coupling .

-

NMR Confirmation : No epimerization detected at C2 and C3 positions during T3P-mediated reactions .

Comparative Reactivity with Analogues

The 3-methoxyphenyl substituent enhances electron density at the β-carbon, slightly accelerating amide bond formation compared to non-substituted analogues .

| Compound Substituent | Coupling Rate (Relative) | Yield | Source |

|---|---|---|---|

| 3-Methoxyphenyl | 1.2× | 85% | |

| Phenyl | 1.0× | 78% |

Stability Under Acidic/Basic Conditions

Eigenschaften

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-16-8-6-7-15(13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSLZQDFFWPZQG-DHIUTWEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654613 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217620-43-3 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.